molecular formula C17H23NO5S B11586679 4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}butanoic acid

4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}butanoic acid

Cat. No.: B11586679
M. Wt: 353.4 g/mol
InChI Key: JMNMDKNQWLSFEX-UHFFFAOYSA-N
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Description

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a cycloheptathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the cycloheptathiophene core, followed by the introduction of the propoxycarbonyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: This compound has a similar structure but with a butanoic acid group instead of propanoic acid.

    Phenylboronic Pinacol Esters: These compounds share some structural similarities and are used in various chemical applications.

Uniqueness

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups and the cycloheptathiophene core

Properties

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

4-oxo-4-[(3-propoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]butanoic acid

InChI

InChI=1S/C17H23NO5S/c1-2-10-23-17(22)15-11-6-4-3-5-7-12(11)24-16(15)18-13(19)8-9-14(20)21/h2-10H2,1H3,(H,18,19)(H,20,21)

InChI Key

JMNMDKNQWLSFEX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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